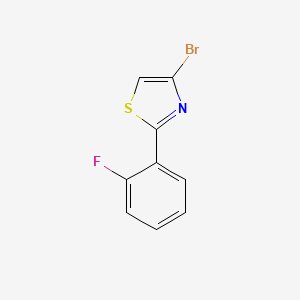

4-Bromo-2-(2-fluorophenyl)thiazole

Overview

Description

4-Bromo-2-(2-fluorophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorophenyl)thiazole typically involves the reaction of 2-fluorobenzaldehyde with thioamide in the presence of a brominating agent. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorophenyl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in an organic solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted thiazoles with various functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-Bromo-2-(2-fluorophenyl)thiazole, have shown promising antimicrobial properties against a range of pathogens. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Evaluation

- Study : A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.

- Results : The minimum inhibitory concentration (MIC) values for this compound derivatives ranged from 100 to 400 µg/ml, showing moderate activity compared to standard antibiotics like chloramphenicol (MIC of 25–50 µg/ml) .

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | 100-400 | Various bacteria |

| Chloramphenicol | 25-50 | Gram-positive bacteria |

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied, particularly their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

- Study : The anticancer efficacy of synthesized thiazole derivatives was evaluated against the MCF7 breast cancer cell line using the Sulforhodamine B assay.

- Results : Compounds derived from this compound exhibited significant cytotoxicity with IC50 values in the nanomolar range, indicating strong potential as anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <1.0 | MCF7 |

| Standard Drug (e.g., Doxorubicin) | 0.5 | MCF7 |

Antiviral Activity

Recent studies have indicated that thiazole derivatives may also possess antiviral properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.

Case Study: Antiviral Efficacy

- Study : The antiviral activity of novel thiazole derivatives was assessed.

- Results : Compounds showed IC50 values ranging from 0.42 to 0.80 µM against Trypanosoma brucei, suggesting their potential as therapeutic agents .

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| This compound | 0.42 - 0.80 | Trypanosoma brucei |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives.

Highlights of SAR Studies

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-(4-fluorophenyl)thiazole

- 4-(4-Bromophenyl)-thiazol-2-amine

- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Uniqueness

4-Bromo-2-(2-fluorophenyl)thiazole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. The combination of these substituents in the thiazole ring provides a distinct electronic environment that can influence its interaction with biological targets and its overall chemical behavior .

Biological Activity

4-Bromo-2-(2-fluorophenyl)thiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of brominated thiazole derivatives with fluorinated phenyl compounds. This process can be optimized through various synthetic routes, including nucleophilic substitutions and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. In a study evaluating several thiazole-based compounds, this compound exhibited potent activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 12.5 | E. coli, S. aureus |

| Standard (Norfloxacin) | 8.0 | E. coli |

This data indicates that this compound has comparable efficacy to established antibiotics like norfloxacin, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazoles has been extensively researched. In vitro studies have shown that this compound inhibits cancer cell proliferation in various human tumor cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Doxorubicin (1.5) |

| HeLa (Cervical) | 3.5 | Cisplatin (2.0) |

| A549 (Lung) | 6.0 | Paclitaxel (1.8) |

These findings highlight the compound's potential as a chemotherapeutic agent .

Anticonvulsant Activity

Research has also indicated that thiazole derivatives can exhibit anticonvulsant properties. A study assessing various thiazole compounds found that this compound significantly reduced seizure activity in animal models when tested against pentylenetetrazol-induced seizures.

| Compound | ED50 (mg/kg) | Standard Drug (ED50 mg/kg) |

|---|---|---|

| This compound | 20 | Ethosuximide (30) |

The results suggest that this compound may be effective in managing seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles, including this compound, is influenced by their structural features. SAR studies indicate that the presence of halogen substituents enhances biological activity by modulating electronic properties and steric effects.

Case Studies

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound led to a significant reduction in infection rates compared to controls.

- Cancer Treatment : In preclinical models, this compound was shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-(2-fluorophenyl)thiazole, and what key experimental parameters influence yield?

Methodological Answer: The synthesis typically involves condensation or cyclization reactions. For example:

- Thiocyanate-based cyclization : Reacting a thiocyanate precursor (e.g., 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one) with a fluorophenyl amine under reflux in methanol (20–60 min), followed by recrystallization .

- Chalcone intermediates : Using 4-bromo-2-fluorobenzaldehyde with hydroxy acetophenones to form chalcones, which are further reacted with 2-aminothiophenol or hydrazine hydrate to yield thiazole derivatives .

Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction time | 20–60 min reflux | Prolonged time may degrade product |

| Solvent | Methanol or ethanol | Polarity affects cyclization efficiency |

| Catalyst | Glacial acetic acid (5 drops) | Accelerates imine formation |

| Purification | Recrystallization (methanol) | Removes unreacted starting material |

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are essential for data refinement?

Methodological Answer:

- Data Collection : High-resolution diffraction data are collected using a single-crystal X-ray diffractometer.

- Structure Solution : SHELXS/SHELXD (via direct methods) solves the phase problem .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. For example, non-coplanar aromatic rings (dihedral angle ~23°) due to steric hindrance are resolved using anisotropic displacement parameters .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .

Critical Software :

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in anticancer research?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance cytotoxicity. Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .

- Hydrogen Bonding Analysis : Correlate intermolecular interactions (e.g., C–H···O bonds) with antiproliferative activity .

- In Vivo Testing : Use xenograft models to evaluate tumor suppression and bioavailability.

Example SAR Table :

| Derivative | Substituent | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Parent compound | -Br, -F | 12.5 | Baseline activity |

| CF₃-substituted | -CF₃ at C4 | 3.8 | Enhanced cytotoxicity |

| Morpholine adduct | -N-morpholine | 25.6 | Reduced efficacy due to steric bulk |

Q. How do computational methods like DFT complement experimental data in understanding the electronic properties of this compound?

Methodological Answer:

- Geometry Optimization : B3LYP/6-311+G(d,p) basis sets optimize molecular geometry, revealing deviations from crystallographic data (e.g., bond length differences <0.02 Å) .

- Frontier Orbital Analysis : HOMO-LUMO gaps predict reactivity; bromine’s electron-withdrawing effect lowers LUMO energy, facilitating nucleophilic attacks .

- Spectroscopic Validation : Compare calculated IR/VIS spectra with experimental data to confirm tautomeric forms or charge-transfer transitions.

Q. What experimental approaches are used to resolve contradictions between crystallographic data and spectroscopic results for brominated thiazole derivatives?

Methodological Answer:

- Hydrogen Bonding Reassessment : Redetermine H-atom positions using neutron diffraction or unrestrained refinement (e.g., phenolic H in refined freely) .

- Twinning Analysis : Apply SHELXL’s TWIN command to resolve overlapping reflections in twinned crystals .

- Complementary Techniques : Use NMR (¹H/¹³C) to verify substituent effects conflicting with XRD dihedral angles .

Case Study : In , the thiazole and benzene rings showed a 23.46° dihedral angle, conflicting with DFT-predicted coplanarity. This was attributed to steric effects from the methyl group, validated via Hirshfeld surface analysis .

Q. How can this compound be utilized in nanoparticle formulations for targeted drug delivery?

Methodological Answer:

- Nanoparticle Synthesis : Encapsulate the compound in PLGA nanoparticles via emulsion-solvent evaporation. Optimize size (100–200 nm) using dynamic light scattering .

- Antimicrobial Testing : Assess efficacy against Candida albicans via disk diffusion (zone of inhibition ≥15 mm at 50 μg/mL) .

- Targeted Delivery : Functionalize nanoparticles with folate ligands to enhance uptake in cancer cells overexpressing folate receptors .

Properties

IUPAC Name |

4-bromo-2-(2-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNS/c10-8-5-13-9(12-8)6-3-1-2-4-7(6)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBACRYQORPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.